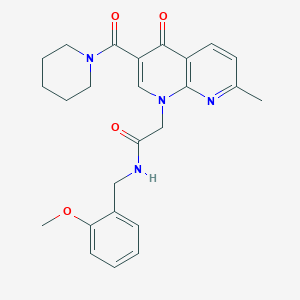

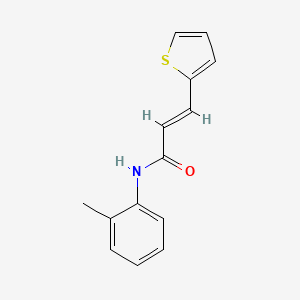

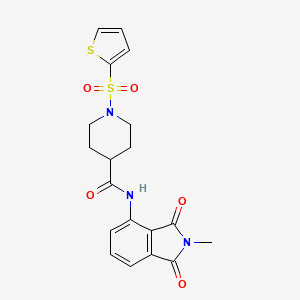

![molecular formula C9H14N4 B2753146 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1248069-25-1](/img/structure/B2753146.png)

3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a nitrogenous heterocyclic compound . It has a molecular weight of 178.24 . The IUPAC name for this compound is 3-(cyclopropylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2 .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a variety of chemical reactions . For example, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Techniques : The compound and its derivatives can be synthesized through a variety of techniques, such as cyclocondensation reactions, which play a crucial role in the development of small molecule anticancer drugs. One study describes the synthesis from 2, 3-dichloropyrazine, highlighting a four-step process including substitution, acylation, cyclization, and chlorination reactions, achieving a total yield of 76.57% (Zhang et al., 2019).

Reactivity with Diazonium Salts : The compound's reactivity with heterocyclic diazonium salts has been explored, leading to the formation of hydrazones and their subsequent intramolecular cyclization into various pyrazolo and triazolo derivatives, showcasing its versatility as a precursor for heterocyclic compounds (Farag et al., 1996).

Biological Applications

Antimicrobial and Antifungal Activities : A series of derivatives demonstrated significant antimicrobial and antifungal activities, underscoring the potential for developing new therapeutic agents. For instance, a facile iodine(III)-mediated synthesis of triazolo[4,3-a]pyridines showed potent antimicrobial properties, indicating their use in medical chemistry as potent antimicrobial agents (Prakash et al., 2011).

Anticancer Activity : Pyrazoline and pyrazole derivatives containing the triazolo[4,3-a]pyrazine moiety have been synthesized and evaluated for their anticancer activity, with some showing promising results against various cancer cell lines. This highlights the potential application of these compounds in cancer therapy (Hassan, 2013).

Mecanismo De Acción

While the specific mechanism of action for “3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is not mentioned in the search results, triazolo[4,3-a]pyrazine derivatives are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Direcciones Futuras

Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities , suggesting potential for further exploration in the field of medicinal chemistry. The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field .

Propiedades

IUPAC Name |

3-(cyclopropylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXTYPXCNICSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

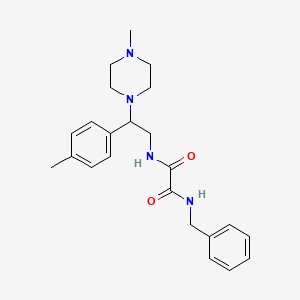

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)

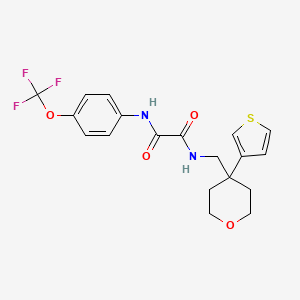

![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)

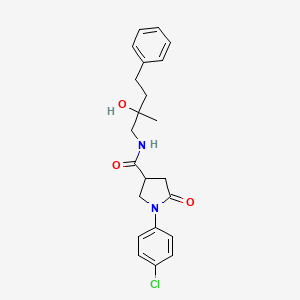

![2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2753075.png)

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)